molecular formula C15H12ClN3O3S B2932553 N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896341-32-5

N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2932553
CAS No.: 896341-32-5
M. Wt: 349.79
InChI Key: GIJKLLOSJYZPBA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are targeted due to their rapid division and potential to form tumors .

Mode of Action

This compound interacts with its targets by inhibiting their growth and proliferation . It exhibits potent cytotoxic activity, particularly against A549 and HeLa cell lines . The compound’s interaction with its targets results in changes at the cellular level, leading to the death of the cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways involved in cell division and growth . By inhibiting these pathways, the compound prevents the cancer cells from dividing and growing, thereby stopping the progression of the disease .

Pharmacokinetics

The compound’s potent cytotoxic activity suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation . This leads to a decrease in the size of the tumor and potentially the eradication of the cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other medications, the patient’s overall health status, and specific genetic factors can all impact the compound’s effectiveness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents such as ethanol or isopropyl alcohol and may require ultrasonic activation to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, bromine, and alkyl halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-8-7-19-14(21)10(6-17-15(19)23-8)13(20)18-11-5-9(16)3-4-12(11)22-2/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJKLLOSJYZPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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